4-tert-Octylphenol-3,5-d2

Descripción general

Descripción

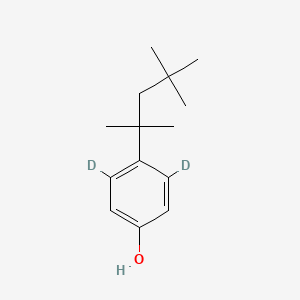

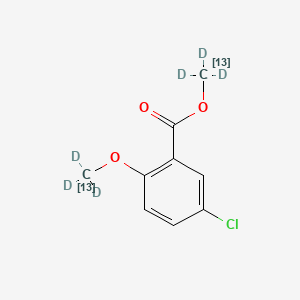

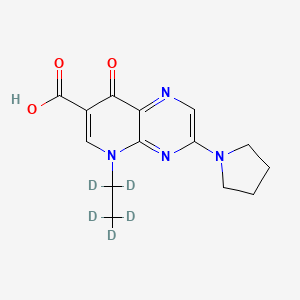

4-tert-Octylphenol-3,5-d2 is a deuterated form of 4-tert-Octylphenol, where two hydrogen atoms in the phenol ring are replaced by deuterium atoms. This compound is often used as an analytical standard in various scientific studies due to its stable isotopic labeling. The molecular formula of this compound is C14D2H20O, and it has a molecular weight of 208.34 g/mol .

Aplicaciones Científicas De Investigación

4-tert-Octylphenol-3,5-d2 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

Environmental Analysis: Used as a standard for the analysis of alkylphenols in environmental samples using techniques like gas chromatography-mass spectrometry (GC-MS).

Pharmacokinetics: Employed in studies to understand the pharmacokinetic and metabolic profiles of drugs through deuterium labeling.

Biological Studies: Used in research to study the effects of endocrine-disrupting chemicals on biological systems.

Industrial Applications: Utilized in the production of various industrial chemicals and materials.

Mecanismo De Acción

Target of Action

The primary target of 4-tert-Octylphenol-3,5-d2 is the central nervous system . This compound interacts with various components of the nervous system, influencing its function and potentially leading to observable changes in behavior or physiological responses .

Mode of Action

This compound interacts with its targets through a process known as deuteration . Deuteration is a method where stable heavy isotopes of hydrogen, carbon, and other elements are incorporated into drug molecules . This process has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Biochemical Pathways

It’s known that the compound is used for the analysis of mono and di-ethoxylates of nonylphenol (np) and octylphenol (op) in environmental samples .

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its deuteration . Deuteration can affect the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, thereby impacting its bioavailability .

Result of Action

It’s known that the compound is used as a tracer in environmental and biological studies .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is used for the quantification of mono and di-ethoxylates of nonylphenol (NP) and octylphenol (OP) in environmental samples . This suggests that the compound’s action can be influenced by the presence of these substances in the environment.

Análisis Bioquímico

Cellular Effects

The cellular effects of 4-tert-Octylphenol-3,5-d2 are not well studied. Its parent compound, 4-tert-Octylphenol, has been shown to cause endocrine disruption, mediated by the estrogen receptor signaling pathway .

Molecular Mechanism

It is known that deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs .

Temporal Effects in Laboratory Settings

It is known that 4-tert-Octylphenol, the parent compound, is biodegradable, but certain degradation products are more toxic than the parent compound .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models are not well studied. Studies on its parent compound, 4-tert-Octylphenol, have shown that it can cause various health effects, including hormonal imbalances, cancer, reproductive and neurological disorders, and cardiovascular diseases .

Metabolic Pathways

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well studied. It is known that 4-tert-Octylphenol, the parent compound, is a multimedia compound detectable in all environmental compartments such as water, air, and soil .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Octylphenol-3,5-d2 typically involves the deuteration of 4-tert-Octylphenol. This can be achieved through a series of chemical reactions, including bromination, benzyl protection, and halogen exchange reactions . The deuteration process involves the replacement of hydrogen atoms with deuterium atoms, which can be done using deuterated reagents under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale deuteration processes. These processes are carried out in specialized reactors where the reaction conditions, such as temperature, pressure, and the concentration of deuterated reagents, are carefully controlled to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

4-tert-Octylphenol-3,5-d2 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can produce alkylated phenols .

Comparación Con Compuestos Similares

Similar Compounds

4-tert-Octylphenol: The non-deuterated form of 4-tert-Octylphenol-3,5-d2.

Nonylphenol: Another alkylphenol with similar chemical properties.

Bisphenol A: A widely studied endocrine disruptor with structural similarities.

Uniqueness

This compound is unique due to its stable isotopic labeling, which makes it particularly useful in analytical and research applications. The presence of deuterium atoms enhances its stability and allows for precise quantitation in various studies .

Propiedades

IUPAC Name |

3,5-dideuterio-4-(2,4,4-trimethylpentan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-13(2,3)10-14(4,5)11-6-8-12(15)9-7-11/h6-9,15H,10H2,1-5H3/i6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISAVYTVYFVQUDY-QFIQSOQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=CC(=C1C(C)(C)CC(C)(C)C)[2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746792 | |

| Record name | 4-(2,4,4-Trimethylpentan-2-yl)(3,5-~2~H_2_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173021-20-9 | |

| Record name | 4-(2,4,4-Trimethylpentan-2-yl)(3,5-~2~H_2_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-[2-(3-ethyl-4-hydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B584433.png)